molecular formula C5H6N2S B3053315 2-Amino-4,5-dihydrothiophene-3-carbonitrile CAS No. 52989-46-5

2-Amino-4,5-dihydrothiophene-3-carbonitrile

Cat. No.: B3053315
CAS No.: 52989-46-5
M. Wt: 126.18 g/mol
InChI Key: FOCRBNWARAKKSL-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring with an amino group and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dihydrothiophene-3-carbonitriles can be synthesized through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. Another method is the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for 2-Amino-4,5-dihydrothiophene-3-carbonitrile are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dihydrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-4,5-dihydrothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4,5-dihydrothiophene-3-carbonitrile exerts its effects is primarily through its interaction with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-2,3-dihydrothiophene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-3-4-1-2-8-5(4)7/h1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCRBNWARAKKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464631
Record name 2-Amino-4,5-dihydrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52989-46-5
Record name 2-Amino-4,5-dihydrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 3
2-Amino-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 4
2-Amino-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 5
2-Amino-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-4,5-dihydrothiophene-3-carbonitrile

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